Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
Overview
Description
1,2-Dioleoyl-3-Docosanoyl-rac-glycerol: is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and docosanoic acid at the sn-3 position. This compound is found in cocoa butter and cocoa butter equivalents containing shea stearin and palm mid fraction . It is a crystalline solid with a molecular formula of C61H114O6 and a molecular weight of 943.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving oleic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves the use of high-purity oleic acid and docosanoic acid. The process includes the purification of the starting materials, followed by their esterification with glycerol under controlled temperature and pressure conditions. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroperoxides, especially at the double bonds of the oleic acid moieties.
Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with other alcohols or acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Transesterification: Catalysts like sodium methoxide or lipases are commonly used.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Hydrolysis: Oleic acid, docosanoic acid, glycerol.
Transesterification: Various triacylglycerols depending on the alcohol or acid used.
Scientific Research Applications
1,2-Dioleoyl-3-Docosanoyl-rac-glycerol has several applications in scientific research:
Chemistry: It is used as a standard in lipid analysis and as a model compound in studies of lipid oxidation and hydrolysis.
Biology: The compound is studied for its role in cellular lipid metabolism and its effects on membrane properties.
Medicine: Research includes its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol involves its incorporation into lipid bilayers and its interaction with membrane proteins. The oleic acid moieties provide fluidity to the membrane, while the docosanoic acid moiety contributes to the stability of the lipid bilayer. This compound can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .
Comparison with Similar Compounds
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains stearic acid instead of docosanoic acid at the sn-3 position.
1,2-Dioleoyl-3-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-3 position.
1,2-Dioleoyl-rac-glycerol: Contains oleic acid at both sn-1 and sn-2 positions.
Uniqueness: 1,2-Dioleoyl-3-Docosanoyl-rac-glycerol is unique due to the presence of docosanoic acid, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring a balance of fluidity and stability, such as in food products and drug delivery systems .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWRDGRSFXIWKV-VBZQPFBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H114O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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